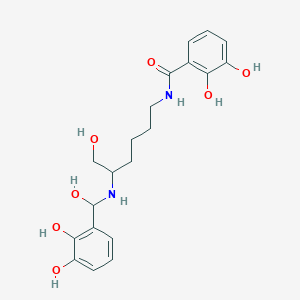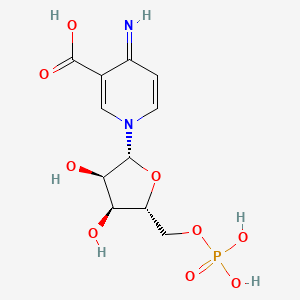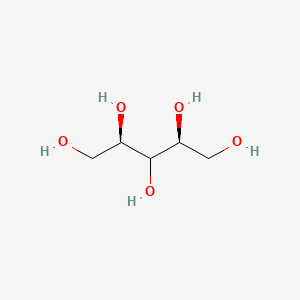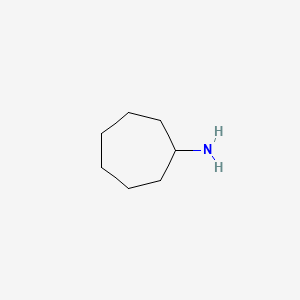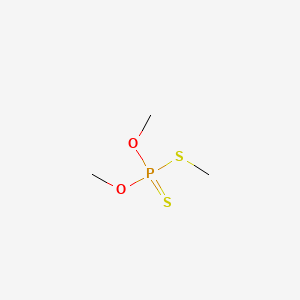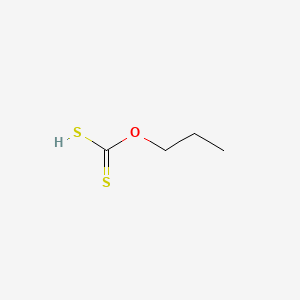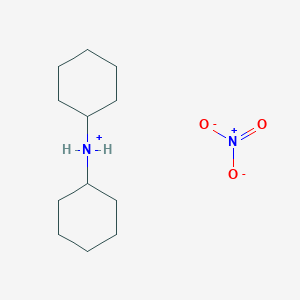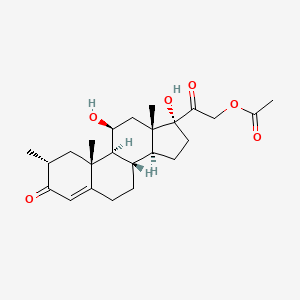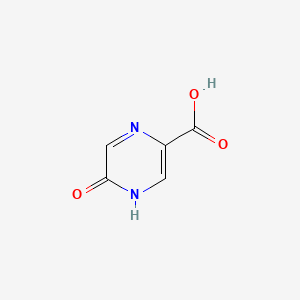
5-羟基吡嗪-2-羧酸
描述
5-羟基吡嗪-2-羧酸是一种有机化合物,其分子式为C5H4N2O3。它是一种吡嗪衍生物,其特征是在吡嗪环的5位有一个羟基,在2位有一个羧酸基。 该化合物以其作为抗结核药物吡嗪酰胺的代谢产物的作用而闻名 .
科学研究应用
5-羟基吡嗪-2-羧酸在科学研究中有多种应用:
化学: 它作为合成各种吡嗪衍生物的中间体。
生物学: 它用于与微生物代谢和酶活性相关的研究。
医学: 作为吡嗪酰胺的代谢产物,它参与了结核病治疗和耐药机制的研究.
工业: 它用于生产药物和其他精细化学品.
作用机制
5-羟基吡嗪-2-羧酸的作用机制与其作为吡嗪酰胺代谢产物的作用密切相关。 吡嗪酰胺在吡嗪酰胺酶的作用下转化为5-羟基吡嗪-2-羧酸。 然后,该代谢产物通过抑制分枝杆菌细胞壁必需成分霉菌酸的合成来发挥作用 。 抑制霉菌酸合成会破坏细胞壁的完整性,导致分枝杆菌死亡。
类似化合物:
吡嗪-2-羧酸: 在5位缺少羟基。
3-羟基吡嗪-2-羧酸: 羟基位于3位,而不是5位。
5-甲基吡嗪-2-羧酸: 在5位含有甲基,而不是羟基。
独特性: 5-羟基吡嗪-2-羧酸之所以独特,是因为其在5位具有特定的羟基化,赋予其独特的化学和生物学性质。 这种特殊的取代模式对其作为吡嗪酰胺代谢产物的角色及其随后的生物活性至关重要 .
生化分析
Biochemical Properties
5-Hydroxypyrazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its parent compound, pyrazinamide. It interacts with various enzymes and proteins, including nicotinamidase/pyrazinamidase, which converts pyrazinamide to 5-Hydroxypyrazine-2-carboxylic acid. This interaction is essential for the drug’s anti-tuberculosis activity. Additionally, 5-Hydroxypyrazine-2-carboxylic acid has been shown to inhibit the enzyme fatty acid synthase I, which is involved in the synthesis of mycolic acids, a key component of the mycobacterial cell wall .
Cellular Effects
5-Hydroxypyrazine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the stress response and lipid metabolism. In mycobacteria, 5-Hydroxypyrazine-2-carboxylic acid disrupts the membrane potential and interferes with energy production, leading to cell death . Additionally, it has been reported to modulate the activity of cytochrome P450 enzymes, which play a role in drug metabolism and detoxification .
Molecular Mechanism
The molecular mechanism of 5-Hydroxypyrazine-2-carboxylic acid involves its interaction with various biomolecules. It binds to the active site of nicotinamidase/pyrazinamidase, facilitating the conversion of pyrazinamide to its active form. This binding interaction is crucial for the drug’s efficacy against Mycobacterium tuberculosis. Furthermore, 5-Hydroxypyrazine-2-carboxylic acid inhibits fatty acid synthase I by binding to its active site, thereby preventing the synthesis of mycolic acids . This inhibition disrupts the integrity of the mycobacterial cell wall, leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxypyrazine-2-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to 5-Hydroxypyrazine-2-carboxylic acid has been shown to result in sustained inhibition of fatty acid synthase I and disruption of mycobacterial cell wall synthesis . These effects contribute to the compound’s prolonged antimicrobial activity.
Dosage Effects in Animal Models
Studies on the dosage effects of 5-Hydroxypyrazine-2-carboxylic acid in animal models have revealed important insights into its therapeutic potential and toxicity. At lower doses, the compound exhibits potent antimicrobial activity against Mycobacterium tuberculosis, effectively reducing bacterial load . At higher doses, 5-Hydroxypyrazine-2-carboxylic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
5-Hydroxypyrazine-2-carboxylic acid is involved in several metabolic pathways, including the biotransformation of pyrazinamide. The conversion of pyrazinamide to 5-Hydroxypyrazine-2-carboxylic acid is catalyzed by nicotinamidase/pyrazinamidase . Additionally, 5-Hydroxypyrazine-2-carboxylic acid can undergo further metabolism, resulting in the formation of various metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of 5-Hydroxypyrazine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to be actively transported into mycobacterial cells via a proton-coupled transporter . Once inside the cell, 5-Hydroxypyrazine-2-carboxylic acid accumulates in the cytoplasm, where it exerts its antimicrobial effects. The compound’s distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5-Hydroxypyrazine-2-carboxylic acid is primarily in the cytoplasm of mycobacterial cells. It has been observed to accumulate in the cytoplasmic compartment, where it interacts with various enzymes and proteins involved in cellular metabolism . The compound’s localization is influenced by its physicochemical properties, including its ability to diffuse across cellular membranes and its affinity for specific intracellular targets .
准备方法
合成路线和反应条件: 5-羟基吡嗪-2-羧酸可以通过多种方法合成。 一种常见的方法是使用微生物催化剂(如Delftia acidovorans)对吡嗪-2-羧酸进行生物转化 。 该过程涉及吡嗪-2-羧酸的区域选择性羟基化,生成5-羟基吡嗪-2-羧酸,实际产率为85-88% .
工业生产方法: 化学合成是可能的,但由于产物与反应混合物的分离过程繁琐,因此在商业上不那么吸引人 。 因此,生物催化方法是工业生产的首选方法。
化学反应分析
反应类型: 5-羟基吡嗪-2-羧酸会发生各种化学反应,包括氧化反应、还原反应和取代反应。
常见试剂和条件:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾)氧化。
还原: 还原可以使用还原剂(如硼氢化钠)实现。
取代: 取代反应通常涉及亲核试剂,在适当的条件下可以取代羟基或羧酸基。
主要生成产物: 这些反应生成的产物主要取决于所用试剂和条件的具体情况。 例如,氧化可能生成吡嗪-2,5-二羧酸,而还原可能生成吡嗪-2-羧酸 .
相似化合物的比较
Pyrazine-2-carboxylic acid: Lacks the hydroxyl group at the 5-position.
3-Hydroxypyrazine-2-carboxylic acid: Has the hydroxyl group at the 3-position instead of the 5-position.
5-Methylpyrazine-2-carboxylic acid: Contains a methyl group at the 5-position instead of a hydroxyl group.
Uniqueness: 5-Hydroxypyrazine-2-carboxylic acid is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. This specific substitution pattern is crucial for its role as a metabolite of pyrazinamide and its subsequent biological activity .
属性
IUPAC Name |
6-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQFCIHUUCMACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188179 | |
| Record name | 5-Hydroxypyrazinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34604-60-9 | |
| Record name | 5-Hydroxypyrazine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34604-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxypyrazinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxypyrazinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYPYRAZINOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2V0DP3ENP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-hydroxypyrazine-2-carboxylic acid formed in the human body?
A: 5-Hydroxypyrazine-2-carboxylic acid is a metabolite of 2-methylpyrazine (2-MeP), a compound found in coffee. Research indicates that after coffee consumption, approximately 26% of ingested 2-MeP is metabolized into 5-hydroxypyrazine-2-carboxylic acid and excreted in urine. []
Q2: What is the metabolic fate of other alkylpyrazines found in coffee?
A: Similar to 2-MeP, other alkylpyrazines like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine are also extensively metabolized into their corresponding pyrazine carboxylic acids. These metabolites are then excreted in urine. [] For instance, 2,5-dimethylpyrazine is primarily metabolized into 5-methylpyrazine-2-carboxylic acid, with a 91% recovery rate in urine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


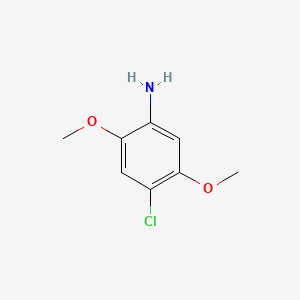
![(6aR)-11-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol](/img/structure/B1194745.png)
![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)
![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)

